molecular formula C18H15N5OS B2874267 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034451-92-6

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2874267
CAS No.: 2034451-92-6
M. Wt: 349.41
InChI Key: NNUSIAFWIZAIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic organic compound that belongs to the quinoxaline family. This compound has garnered interest due to its potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. The unique structure of this compound, which includes a quinoxaline core, a pyrazole ring, and a thiophene moiety, contributes to its diverse chemical properties and potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Quinoxaline Core Formation: The quinoxaline core is synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the quinoxaline core through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydroquinoxalines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide exerts its effects is often related to its interaction with biological targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor modulator by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide: Similar structure but with a thiophene ring at a different position.

    N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide: Contains a furan ring instead of a thiophene ring.

    N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(17-11-20-15-3-1-2-4-16(15)21-17)19-7-9-23-8-5-14(22-23)13-6-10-25-12-13/h1-6,8,10-12H,7,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUSIAFWIZAIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.